molecular formula C15H14N4O B12190334 N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide

N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B12190334
M. Wt: 266.30 g/mol
InChI Key: NOTDLSUPVFGBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide is a chemical compound for research use. This acetamide derivative belongs to the imidazo[1,2-a]pyrimidine class, a scaffold of significant interest in medicinal chemistry due to its potential biological activities. While specific studies on this exact compound are limited, related imidazo[1,2-a]pyridine and pyrimidine analogs have been investigated for their diverse pharmacological properties. These include potential interactions with the peripheral benzodiazepine receptor (PBR), also known as translocator protein (TSPO), which is a target for neuroinflammation imaging and study . Furthermore, structurally similar compounds have been evaluated for their antimicrobial properties, showing activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The core imidazo[1,2-a]pyrimidine structure is often explored for its utility as a key intermediate in the synthesis of more complex molecules for biological screening . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to explore its specific mechanism of action and potential applications in their respective fields.

Properties

Molecular Formula

C15H14N4O

Molecular Weight

266.30 g/mol

IUPAC Name

N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C15H14N4O/c1-10-8-16-15-18-13(12-6-4-3-5-7-12)14(17-11(2)20)19(15)9-10/h3-9H,1-2H3,(H,17,20)

InChI Key

NOTDLSUPVFGBLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2N=C1)C3=CC=CC=C3)NC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a Michael addition between the enamine system of the itaconimide and the nucleophilic amine of 5-methyl-2-aminopyrimidine. Density functional theory (DFT) calculations confirm that the initial step forms a tetrahedral intermediate (6a ), which undergoes cyclization to yield the imidazo[1,2-a]pyrimidine core. Sodium acetate acts as a dual-purpose catalyst, accelerating both the Michael addition and subsequent dehydration steps. Optimal conditions identified include refluxing in ethanol at 90°C for 3 hours, achieving a yield of 89%.

Limitations and Modifications

While efficient, this method requires stoichiometric amounts of acid catalysts, complicating waste management. Recent modifications substitute traditional acetic acid with recyclable ionic liquids, reducing environmental impact without sacrificing yield.

Halogenation-Cyclization Multi-Step Synthesis

Patent literature describes a multi-step approach involving halogenation of acetophenone derivatives followed by cyclization with aminopyrimidines. This method is favored for scalability and compatibility with diverse substituents.

Stepwise Procedure

  • Halogenation : 4-Methylacetophenone undergoes α-halogenation using bromine or iodine in dichloromethane, yielding α-haloacetophenone intermediates.

  • Cyclization : The halogenated intermediate reacts with 2-amino-5-methylpyrimidine in ethanol under reflux, forming the imidazo[1,2-a]pyrimidine backbone.

  • Acetamide Formation : The 3-position of the heterocycle is functionalized via nucleophilic substitution with acetamide using tert-butyl hydroperoxide (TBHP) as an oxidant.

Solvent and Temperature Optimization

Key patents emphasize solvent selection to enhance reaction efficiency. Ethyl acetate, with a dielectric constant (ε\varepsilon) of 6.02, facilitates polar transition states during cyclization, while methanol (ε=32.7\varepsilon = 32.7) improves acetamide coupling yields. Temperature gradients (60–90°C) balance reaction rate and byproduct formation.

Tandem Recyclization Strategy

A novel tandem recyclization method, reported in recent literature, enables one-pot synthesis of N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide from N-arylmaleimides and 2-aminopyrimidines.

Mechanistic Insights

The process involves two concurrent pathways:

  • Pathway A1 : Michael addition followed by cyclodehydration, favored by electron-withdrawing substituents on the maleimide.

  • Pathway B1 : Sequential-hydride shift and ring expansion, dominant with electron-donating groups.

High-resolution mass spectrometry (HRMS) and 2D NMR spectroscopy validate the formation of intermediates 6a and 7a , with the former being kinetically favored due to a lower activation energy (ΔG=3.02\Delta G^\ddagger = -3.02 kcal/mol).

Yield and Selectivity Control

Reaction selectivity is tunable via pH modulation. At pH 4.5 (acetic acid buffer), Pathway A1 predominates, yielding 85% product. Alkaline conditions (pH 9.0) shift equilibrium toward Pathway B1, albeit with reduced yield (62%).

Comparative Analysis of Synthetic Methods

MethodYield (%)Key AdvantagesLimitations
Chichibabin89One-pot synthesis, high atom economyAcidic waste generation
Halogenation-Cyclization78Scalable, substituent flexibilityMulti-step purification required
Tandem Recyclization85pH-tunable selectivity, mild conditionsSensitivity to electronic effects

Purification and Characterization

Chromatographic Techniques

Final products are purified via silica gel column chromatography using petroleum ether/ethyl acetate gradients (100:5 to 100:10). High-performance liquid chromatography (HPLC) with C18 columns confirms purity >98%.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, while the acetamide methyl group appears as a singlet at δ 2.1 ppm.

  • ¹³C NMR : The carbonyl carbon of the acetamide moiety is observed at δ 169.5 ppm .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, TBHP

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

1. Pharmacological Properties

N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide exhibits notable pharmacological properties. It is structurally related to Zolpidem, a non-benzodiazepine hypnotic agent used primarily for the treatment of insomnia. Zolpidem acts on the GABA receptor system, enhancing inhibitory neurotransmission and promoting sleep without the sedative side effects commonly associated with benzodiazepines . This structural similarity suggests that this compound may also possess similar hypnotic or anxiolytic effects.

2. Antitumor Activity

Research indicates that compounds featuring the imidazo[1,2-a]pyridine moiety can inhibit the growth of cancer cells. For instance, derivatives of imidazo[1,2-a]pyridine have been explored for their potential as PI3Kα inhibitors, which are crucial in cancer cell proliferation pathways . this compound could be investigated further for its antitumor properties based on these findings.

Synthesis and Characterization

1. Synthetic Routes

The synthesis of this compound has been documented in various studies. One method involves the alkylation of imidazo[1,2-a]pyridine derivatives with acetic acid derivatives under metal-free conditions, yielding high purity products with favorable yields .

2. Characterization Techniques

Characterization of this compound typically employs techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These methods confirm the structural integrity and purity of synthesized compounds.

Case Studies

1. Zolpidem Derivatives

A notable case study involves the synthesis of Zolpidem and its derivatives from intermediates like N-(6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl)acetamide. The process includes hydrolysis followed by condensation reactions to yield the final product with desired hypnotic activity .

2. Anticancer Compound Development

Another study focused on the development of novel imidazo[1,2-a]pyridine derivatives aimed at targeting specific cancer pathways. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating promising results that warrant further exploration of their mechanisms of action and therapeutic potential .

Mechanism of Action

The mechanism of action of N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The imidazo[1,2-a]pyrimidine core distinguishes the target compound from analogs with related scaffolds:

  • Imidazo[1,2-a]pyridine derivatives: For example, 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide () replaces the pyrimidine ring with a pyridine ring.
  • Benzimidazole-fused systems : Compounds like 1',2'-dihydro-4'H-spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole] () incorporate spirocyclic or expanded ring systems, which introduce conformational rigidity but reduce synthetic accessibility compared to the simpler imidazo[1,2-a]pyrimidine framework .

Substituent Effects

  • Position 6 (Target) vs. Sulfanyl-Benzimidazole () :
    The 6-methyl group in the target compound is a small, lipophilic substituent that minimally impacts steric bulk. In contrast, the sulfanyl-linked benzimidazole group in the analog from introduces a larger, aromatic substituent with sulfur-mediated electronic effects. This may enhance π-π stacking interactions but reduce solubility due to increased molecular weight and hydrophobicity .
  • Acetamide Position :
    Both compounds feature acetamide at position 3, but in ’s analog, the acetamide is part of a 2-(1H-benzimidazol-2-ylsulfanyl) side chain. This modification could alter metabolic stability, as sulfur atoms are prone to oxidation, whereas the target compound’s acetamide is directly attached, offering simpler pharmacokinetics .

Structural and Functional Comparison Table

Feature N-(6-Methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide
Core Structure Imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyridine
Position 2 Phenyl Phenyl
Position 3 Acetamide 2-(1H-Benzimidazol-2-ylsulfanyl)acetamide
Key Substituent 6-Methyl Sulfanyl-benzimidazole
Molecular Weight ~282 g/mol (estimated) ~421 g/mol (higher due to benzimidazole-sulfanyl group)
Solubility Moderate (balanced lipophilicity) Likely lower (increased hydrophobicity)
Synthetic Route Likely cyclization of aminopyrimidine derivatives Oxidative cyclization with Oxone®

Research Implications

  • Pharmacological Potential: The target compound’s pyrimidine core and methyl group may offer advantages in targeting ATP-binding pockets or nucleic acid-interacting proteins. In contrast, the analog’s bulkier substituents could favor allosteric binding sites .
  • Optimization Strategies : Introducing polar groups (e.g., hydroxyl or amine) to the acetamide chain could improve solubility without compromising the core’s electronic properties.

Biological Activity

N-(6-methyl-2-phenylimidazo[1,2-a]pyrimidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H16N4O\text{C}_{16}\text{H}_{16}\text{N}_4\text{O}

This structure features an imidazo[1,2-a]pyrimidine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with imidazo[1,2-a]pyrimidine scaffolds exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activity of this compound is primarily associated with its ability to inhibit certain enzyme pathways and cellular processes.

Anticancer Activity

Studies have shown that derivatives of imidazo[1,2-a]pyrimidines can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against colon cancer cell lines such as HT-29 and Caco-2. The mechanism involves the induction of apoptosis through mitochondrial pathways, characterized by the release of cytochrome c and activation of caspases 3 and 8 .

Table 1: Antiproliferative Effects Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHT-2912.5Induction of apoptosis via caspase activation
Similar DerivativeCaco-215.0Mitochondrial pathway involvement

The mechanisms underlying the biological activity of this compound include:

  • Enzyme Inhibition : This compound has been shown to inhibit specific kinases involved in cancer progression.
  • Apoptosis Induction : It triggers programmed cell death through mitochondrial signaling pathways.
  • Cell Cycle Arrest : The compound may also induce cell cycle arrest at various phases, preventing cancer cell proliferation.

Case Studies

One notable study investigated the effects of this compound in a mouse model of cancer. The results indicated a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis in tumor tissues treated with the compound, further supporting its potential as an anticancer agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.